molecular formula C19H26N2O2S B2358479 N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide CAS No. 313385-99-8

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B2358479
CAS No.: 313385-99-8
M. Wt: 346.49
InChI Key: TWPGHZAHELCUPH-UHFFFAOYSA-N
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Description

The compound “N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It has a molecular formula of C30H29N3OS and a molecular weight of 479.64 .


Molecular Structure Analysis

The compound contains a 3-methylbutan-2-yl group , which is a type of alkyl group. This group is part of the larger molecular structure, which also includes a benzothiophen ring and a tetrahydrofuran ring .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 621.4±55.0 °C and a predicted density of 1.25±0.1 g/cm3 . Its pKa value is predicted to be 10.99±0.40 .

Scientific Research Applications

Antibacterial and Antifungal Properties

The compound N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide and its derivatives have been researched for their potential antibacterial and antifungal properties. Two specific derivatives, identified as C24H24N2O2S and C24H24N2OS, have shown notable antibacterial and antifungal activities. Interestingly, these compounds exhibit a unique molecular conformation, partly due to intramolecular hydrogen bonds, which might be responsible for their biological activities. The stability of their molecular structure could be pivotal in their interaction with microbial cells, leading to their antimicrobial effects (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Antitumor Activity

Another area of scientific research interest is the antitumor activity of certain derivatives of this compound. A series of derivatives have been synthesized and assessed for their potential to inhibit the growth of human tumor cells. Specifically, compounds identified as N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide, N-(5-benzyl-1,3-thiazol-2-yl-6-methyl-4,5,6,7-tetrahydro-benzothiophen-3-carboxamide, and 6-metyl-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide showed promising results in inhibiting tumor cell growth. This suggests that certain derivatives of this compound might be valuable in the search for new anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis and Characterization

The compound and its derivatives are also the subject of studies focused on their synthesis and characterization. One study detailed the synthesis of various azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exploring their potential biological activities such as cytostatic, antitubercular, and anti-inflammatory effects. This research highlights the importance of optimizing synthesis methods and analyzing these compounds to discover promising pharmaceutical candidates (Chiriapkin, Kodonidi, & Larsky, 2021).

Properties

IUPAC Name

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-4-19(2,3)12-7-8-13-14(11-20)18(24-16(13)10-12)21-17(22)15-6-5-9-23-15/h12,15H,4-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPGHZAHELCUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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